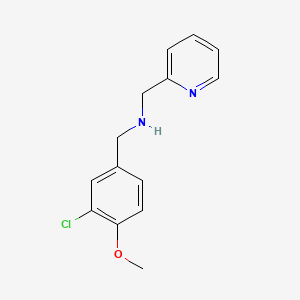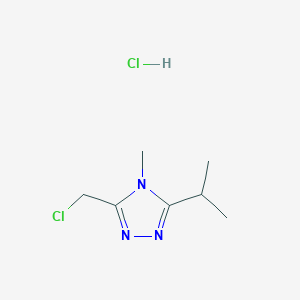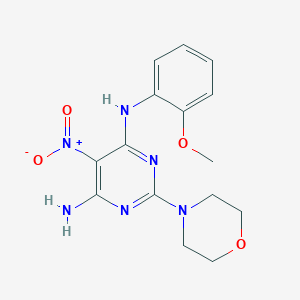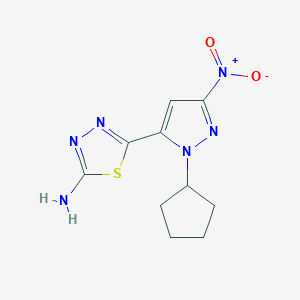
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine, also known as JNJ-42153605, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the treatment of various diseases.
Mechanism Of Action
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. The H3 receptor is involved in the regulation of neurotransmitter release, and its blockade by N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine leads to increased release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This increased neurotransmitter release is believed to be responsible for the therapeutic effects of N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine in various diseases.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine has been found to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine, which are known to play a critical role in the regulation of mood and cognition. Additionally, N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine is its high selectivity for the histamine H3 receptor, which reduces the risk of off-target effects. Additionally, N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine has been found to have good oral bioavailability and pharmacokinetic properties, which make it suitable for use in animal studies. However, one of the limitations of N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Future Directions
For research include further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its safety and efficacy in clinical trials. Additionally, N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease.
Synthesis Methods
The synthesis of N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine involves the reaction of 3-chloro-4-methoxybenzaldehyde with 2-pyridinemethanamine in the presence of a reducing agent. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine.
Scientific Research Applications
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine has been extensively studied for its potential application in the treatment of various diseases, including depression, anxiety, and schizophrenia. It has been found to act as a selective antagonist of the histamine H3 receptor, which is involved in the regulation of neurotransmitter release in the brain. By blocking the H3 receptor, N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are known to play a critical role in the regulation of mood and cognition.
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-18-14-6-5-11(8-13(14)15)9-16-10-12-4-2-3-7-17-12/h2-8,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGCJOVQRYKFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692356.png)
![N-[[3-(Difluoromethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2692358.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2692363.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2692365.png)
![(3E)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2692366.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2692368.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2692370.png)

![3-Methyl-5-[(2,3,6-trichlorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B2692372.png)


![1-Iodo-3-methylbicyclo[1.1.1]pentane](/img/structure/B2692378.png)